molecular formula C21H20N2O5S B11403817 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11403817
M. Wt: 412.5 g/mol
InChI Key: ICABAYOTTOQDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide typically involves the reaction of chloroacetamide derivatives with arylamines. The general procedure includes refluxing the chloroacetamide derivatives with arylamines in the presence of suitable solvents and catalysts . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects .

Comparison with Similar Compounds

4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide can be compared with other sulfonamide derivatives, such as:

Biological Activity

The compound 4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide is a synthetic derivative belonging to the chromene class, characterized by its unique structural features that include a chromene core, a piperidine sulfonyl group, and a carboxamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C17H18N2O4S
Molecular Weight 342.40 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes critical for cellular processes. Notably, it has shown potential as an inhibitor of dihydrofolate reductase , an enzyme involved in nucleotide synthesis, which is crucial for DNA replication and cell division. This inhibition can lead to significant biological effects such as:

  • Antimicrobial Activity : The compound exhibits activity against various pathogens, disrupting their metabolic pathways.
  • Anticancer Activity : By inhibiting dihydrofolate reductase, it may impede cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.500.75
Pseudomonas aeruginosa1.001.50

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, leading to bactericidal effects.

Anticancer Activity

In studies focusing on cancer cell lines, the compound has shown promising results in inhibiting cell growth and inducing apoptosis in various cancer types, including breast and colon cancers. For instance, it was effective against MDA-MB-231 breast cancer cells with an IC50 value of approximately 10 µM.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Antimicrobial Efficacy Evaluation : Another study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), revealing a substantial reduction in biofilm formation and bacterial load.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

4-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C21H20N2O5S/c24-18-14-20(28-19-7-3-2-6-17(18)19)21(25)22-15-8-10-16(11-9-15)29(26,27)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13H2,(H,22,25)

InChI Key

ICABAYOTTOQDEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.